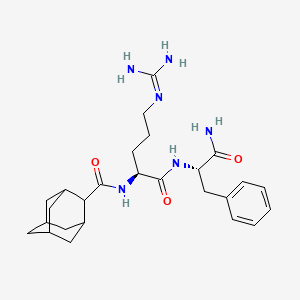

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

描述

RF9 是一种强效且选择性的神经肽 FF 受体拮抗剂。 它是由 L-精氨酸和 L-苯丙氨酰胺残基形成的二肽,其中 1-金刚烷基羰基取代了精氨酸残基 α-氨基氮上的氢原子 。 RF9 因其在调节疼痛、阿片类药物耐受性和其他生理过程中的作用而被广泛研究 .

准备方法

RF9 通常采用固相肽合成法合成。 常见的合成策略是使用 Fmoc (9-芴甲氧基羰基) 策略,该策略涉及用 Fmoc 基团封闭反应性氨基。 合成过程通常包括在 1-金刚烷羧酸取代之前使用 DIC (N,N'-二异丙基碳二亚胺) 和 HOBt (1-羟基苯并三唑) 激活 1-金刚烷羧酸 。 最近的研究表明,使用 COMU (1-氰基-2-乙氧基-2-氧代亚乙基氨基氧基)-N,N,N',N'-四甲基脲鎓六氟磷酸盐) 和 DIPEA (N,N-二异丙基乙胺) 作为活化剂可以得到更纯净的化合物,没有副产物 .

化学反应分析

RF9 会经历各种化学反应,包括:

氧化: RF9 在特定条件下可以被氧化,但对其氧化产物的详细研究有限。

这些反应中常用的试剂包括 DIC、HOBt、COMU 和 DIPEA。 这些反应形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Chemical Properties and Mechanism of Action

RF9 is a dipeptide derivative that functions primarily as an antagonist for neuropeptide FF receptors (NPFF1R and NPFF2R) while also exhibiting agonistic properties at the kisspeptin receptor (KISS1R). Its structure includes an adamantanecarbonyl group attached to the arginine and phenylalanine residues, which enhances its biological activity and selectivity towards these receptors .

The compound's mechanism involves modulation of gonadotropin-releasing hormone (GnRH) neuron activity. Studies have shown that RF9 can significantly increase luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, indicating its potential role in reproductive endocrinology .

Endocrinological Studies

RF9 has been instrumental in understanding the regulatory mechanisms of gonadotropin secretion. Research indicates that RF9 administration leads to a dose-dependent stimulation of GnRH neurons, which is crucial for LH and FSH release. This effect has been observed across different species, including mice, rats, and sheep .

Case Study: Gonadotropin Secretion Modulation

- Objective : To evaluate the effects of RF9 on GnRH neuron excitability.

- Methodology : Electrophysiological recordings from GnRH neurons in transgenic mice.

- Findings : Approximately 70% of GnRH neurons exhibited increased firing rates upon RF9 treatment, independent of fast amino acid transmission .

Pain Management Research

RF9's role as a neuropeptide FF receptor antagonist suggests potential applications in pain management. By inhibiting NPFF receptors, RF9 may counteract hyperalgesia induced by opioids, offering a new avenue for addressing opioid-induced side effects .

Case Study: Opioid-Induced Hyperalgesia

- Objective : To assess RF9's effectiveness in preventing opioid-induced hyperalgesia.

- Methodology : Behavioral assays in rodent models subjected to opioid treatment.

- Findings : RF9 demonstrated significant efficacy in reducing hyperalgesic responses compared to control groups .

Reproductive Health Research

Given its impact on gonadotropin release, RF9 is also being explored for its potential applications in reproductive health therapies. Its ability to modulate hormonal levels could be beneficial for treating various reproductive disorders.

Case Study: Hormonal Regulation

- Objective : Investigate RF9's effects on reproductive hormone levels.

- Methodology : Hormone assays following RF9 administration in breeding and non-breeding seasons.

- Findings : Consistent elevation of LH and FSH levels was observed across different hormonal states, suggesting a robust mechanism for reproductive hormone regulation .

Neuropharmacological Research

RF9’s dual action as both an antagonist and agonist at different receptors makes it a valuable tool for neuropharmacological studies. Its ability to influence neuronal signaling pathways provides insights into neuropeptide interactions within the central nervous system.

Case Study: Neuropeptide Interaction Studies

作用机制

RF9 通过拮抗神经肽 FF 受体 (NPFF1R 和 NPFF2R) 发挥作用。 它阻断神经肽 FF 引起的血压和心率升高,并预防阿片类药物诱导的痛觉过敏和耐受 。 RF9 还激活促性腺激素释放激素 (GnRH) 神经元,导致哺乳动物中黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的分泌增加 .

相似化合物的比较

RF9 在其强效和选择性地拮抗神经肽 FF 受体方面是独一无二的。 类似的化合物包括:

神经肽 FF (NPFF): 一种参与疼痛调节和阿片类药物耐受的肽.

神经肽 AF (NPAF): 与 NPFF 属于同一家族的另一种肽,具有相似的生理作用.

Kisspeptin: 一种激活 Kisspeptin 受体 (KISS1R) 的肽,对 GnRH 神经元具有相似的作用.

RF9 因其作为神经肽 FF 受体拮抗剂的高选择性和效力而脱颖而出,使其成为研究和潜在治疗应用中的一种有价值的工具。

生物活性

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, commonly referred to as RF9, is a dipeptide derivative that exhibits significant biological activity, particularly as a neuropeptide FF receptor antagonist and agonist. This compound has garnered attention in pharmacological research due to its diverse roles in modulating neuropeptide signaling pathways.

- Molecular Formula : C26H38N6O3

- Molar Mass : 482.62 g/mol

- Density : Approximately 1.42 g/cm³

RF9 acts primarily as an antagonist at neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. It has been shown to have a binding affinity with inhibition constants (Ki) of 58 nM for NPFF1 and 75 nM for NPFF2, indicating potent receptor antagonism . Interestingly, RF9 also functions as an agonist at both NPFF1 and the kisspeptin receptor (KISS1R), demonstrating its dual functionality in neuropeptide signaling .

In Vitro Studies

In vitro experiments have demonstrated that RF9 selectively binds to recombinant NPFF1 and NPFF2 receptors expressed in CHO and COS-1 cells. It effectively antagonizes the agonistic effects induced by NPFF and neuropeptide VF (NPVF) in functional assays, showcasing its potential in modulating neuropeptide activity .

In Vivo Studies

In vivo studies using murine models revealed that RF9 administration could counteract the hypothermic effects induced by NPFF when injected into the cerebral area. Specifically, a dose of 30 nmol of RF9 completely blocked the hypothermia caused by NPFF, suggesting its potential therapeutic applications in conditions influenced by these neuropeptides .

Case Studies and Research Findings

A notable study highlighted RF9's ability to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, including mice and sheep. This effect was comparable to that elicited by kisspeptin, indicating that RF9 may play a significant role in reproductive hormone regulation .

Another investigation focused on the structure-activity relationship of RF9 analogs, which provided insights into modifications that enhance receptor selectivity and potency. These findings are crucial for developing new therapeutic agents targeting pain and reproductive disorders .

Summary of Biological Activities

| Activity | Description |

|---|---|

| NPFF Receptor Antagonism | Potent antagonist with Ki values of 58 nM (NPFF1) and 75 nM (NPFF2). |

| KISS1R Agonism | Acts as an agonist at KISS1R, influencing reproductive hormone release. |

| Hypothermia Reversal | Completely antagonizes NPFF-induced hypothermia in vivo at a dose of 30 nmol. |

| Hormonal Regulation | Stimulates LH and FSH secretion comparable to kisspeptin effects. |

常见问题

Basic Research Questions

Q. What are the validated storage conditions and solubility profiles critical for maintaining the stability of 2-Adamantanecarbonyl-Arg-Phe-NH₂ trifluoroacetate in experimental settings?

- Methodological Answer : Store the compound at -20°C to prevent degradation, as demonstrated in Neuro 2A cell studies . Solubility in water is confirmed, with predictive acid dissociation constants (pKa) of 14.53±0.20 , enabling formulation for in vivo delivery. For precise dosing, prepare stock solutions using sterile water or saline, avoiding organic solvents that may interfere with biological assays .

Q. Which experimental models are recommended for evaluating the neuropeptide FF (NPFF) receptor antagonism of this compound?

- Methodological Answer : Use Neuro 2A cells for in vitro assays to measure NPFF-induced neurite growth inhibition (e.g., 10 μM RF9 blocks NPFF effects). For in vivo studies, administer 0.1 mg/kg subcutaneously in rat models to assess opioid-induced hyperalgesia prevention, as validated in studies where RF9 co-administered with heroin mitigated delayed pain and tolerance .

Q. How does the trifluoroacetate counterion influence analytical detection methods for this compound?

- Methodological Answer : The trifluoroacetate (TFA) counterion may interfere with HPLC-MS analysis due to ion suppression. Use 98% HPLC-grade purity standards (e.g., EG00229 trifluoroacetate) with optimized mobile phases (e.g., 0.1% formic acid) to enhance peak resolution and sensitivity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (10 μM) and in vivo efficacy (0.1 mg/kg) when translating findings across models?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Subcutaneous administration in rats achieves systemic exposure, but tissue penetration and receptor saturation may require dose adjustments. Validate plasma concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo efficacy .

Q. What mechanistic hypotheses explain RF9’s lack of cardiovascular effects when administered alone but significant blockade of NPFF-induced hypertension?

- Methodological Answer : Design receptor-specific knockdown experiments (e.g., siRNA targeting NPFF receptors) to isolate RF9’s antagonism. NPFF likely activates peripheral receptors affecting blood pressure, while RF9’s selectivity prevents NPFF binding without intrinsic activity. Use telemetry in rats to monitor real-time hemodynamic changes during co-administration .

Q. What strategies mitigate confounding effects of trifluoroacetate in environmental or long-term toxicity studies?

- Methodological Answer : Monitor TFA accumulation using ion chromatography (detection limit: 0.1 μg/L) in lab waste systems. Implement SPE (solid-phase extraction) protocols to remove TFA from biological samples, as described in environmental studies analyzing TFA persistence in groundwater .

Q. Key Research Considerations

- Contradiction Analysis : RF9’s lack of cardiovascular effects alone but antagonism of NPFF-induced hypertension suggests context-dependent receptor modulation. Use radioligand binding assays to quantify receptor occupancy under varying conditions .

- Experimental Design : For opioid interaction studies, pre-treat animals with RF9 30 minutes before heroin to align with pharmacokinetic peaks .

属性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKHUSRDQFQHAK-RNJMTYCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151466 | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876310-60-0 | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。